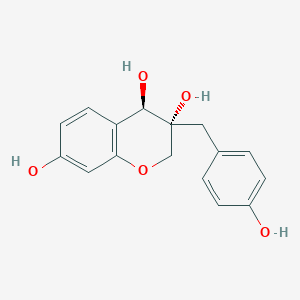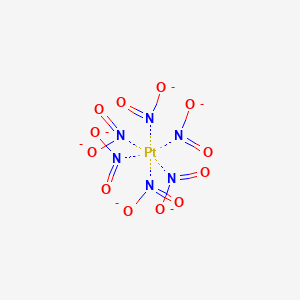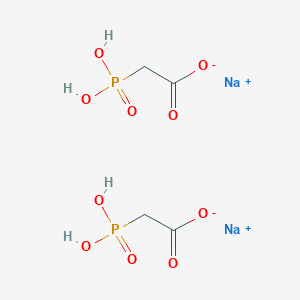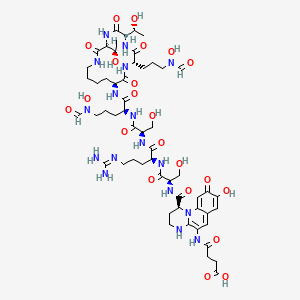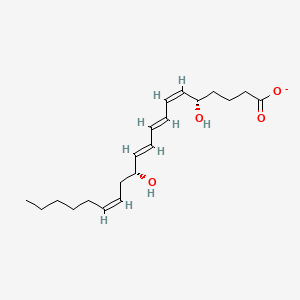
leukotriene B4(1-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Leukotriene B4(1-) is the leukotriene anion that is the conjugate base of leukotriene B4 arising from deprotonation of the carboxylic acid function. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It is a hydroxy monocarboxylic acid anion and a leukotriene anion. It is a conjugate base of a leukotriene B4.
Aplicaciones Científicas De Investigación
1. Role in Inflammation and Allergic Conditions
Leukotriene B4 (LTB4) is a key mediator in various inflammatory and allergic conditions, affecting the skin, joints, gastrointestinal, and respiratory systems. It is one of the most potent chemotactic agents known, particularly significant in the recruitment of leukocytes. Drugs blocking the formation and action of leukotrienes, including LTB4, have been introduced as novel antiasthmatic medications (Haeggström & Wetterholm, 2002).
2. Involvement in Immune Response and Host Defense
LTB4 plays a significant role in controlling microbial infections through its ability to activate host innate defenses. It has been shown to be an endogenous stimulator of the immune response against pathogens, particularly in the context of viral infections (Le Bel, Brunet, & Gosselin, 2013).
3. Recruitment of Cytotoxic Effector T Cells
Research indicates that LTB4, through its high-affinity receptor BLT1, is involved in the recruitment of cytotoxic effector T cells to inflamed tissues. This suggests a non-chemokine pathway significant in immune cell traffic (Goodarzi et al., 2003).
4. Role in Allergic Skin Inflammation
In the pathogenesis of atopic dermatitis and other allergic skin inflammations, LTB4 plays a pivotal role. It initiates the recruitment of inflammatory cells and contributes to the characteristic structural alterations in chronically affected skin (Sadik, Sezin, & Kim, 2013).
5. Biosynthesis and Biological Effects
The biosynthesis of LTB4 involves several key enzymes, and its biological effects are significant in chronic inflammatory diseases like arthritis and chronic obstructive pulmonary disease (COPD). Understanding the biosynthesis and pathogenic roles of LTB4 is crucial for developing enzyme inhibitors (Wan, Tang, Stsiapanava, & Haeggström, 2017).
6. Metabolism and Signal Transduction
The enzymes involved in the biosynthesis and metabolism of LTB4 are well understood. LTB4 activates leukocytes through its receptors, BLT1 and BLT2, playing a critical role in inflammatory diseases. Its metabolism and signal transduction pathways offer insights into potential therapeutic targets (Yokomizo, Izumi, & Shimizu, 2001).
7. Noninvasive In Vivo Models for Studying Inflammation
The application of LTB4 in noninvasive in vivo models, such as using reflectance confocal microscopy, helps in studying the dynamics of skin inflammation. This approach avoids the need for biopsies, enhancing research capabilities in understanding neutrophilic conditions (Peppelman et al., 2015).
8. Potential Therapeutic Applications
The targeting of LTB4 in inflammation has been a focus of research, with developments in selective enzyme inhibitors and antagonists for LTB4 receptors. This research offers potential therapeutic applications in treating inflammatory diseases (Di Gennaro & Haeggström, 2014).
Propiedades
Fórmula molecular |
C20H31O4- |
|---|---|
Peso molecular |
335.5 g/mol |
Nombre IUPAC |
(5S,6Z,8E,10E,12R,14Z)-5,12-dihydroxyicosa-6,8,10,14-tetraenoate |
InChI |
InChI=1S/C20H32O4/c1-2-3-4-5-6-9-13-18(21)14-10-7-8-11-15-19(22)16-12-17-20(23)24/h6-11,14-15,18-19,21-22H,2-5,12-13,16-17H2,1H3,(H,23,24)/p-1/b8-7+,9-6-,14-10+,15-11-/t18-,19-/m1/s1 |
Clave InChI |
VNYSSYRCGWBHLG-AMOLWHMGSA-M |
SMILES isomérico |
CCCCC/C=C\C[C@H](/C=C/C=C/C=C\[C@H](CCCC(=O)[O-])O)O |
SMILES canónico |
CCCCCC=CCC(C=CC=CC=CC(CCCC(=O)[O-])O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





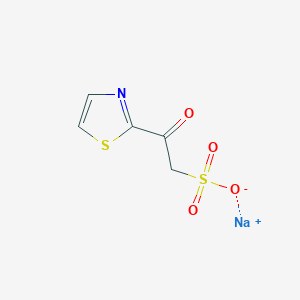


![[2-[(E)-3,4-dihydroxypent-1-enyl]-6-oxooxan-3-yl] (E)-2-methylbut-2-enoate](/img/structure/B1264768.png)
![3-[1-(4-fluorophenyl)-5-isocyano-3H-isobenzofuran-1-yl]-N-methyl-1-propanamine](/img/structure/B1264769.png)

![[(3aR,4R,6Z,8S,10E,11aR)-8-hydroxy-6-(hydroxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 2-methylprop-2-enoate](/img/structure/B1264772.png)

